molecular formula C7H10ClN3O3 B1527015 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride CAS No. 1158528-12-1

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride

Cat. No.: B1527015
CAS No.: 1158528-12-1
M. Wt: 219.62 g/mol
InChI Key: LKSYUGJENGNIPC-UHFFFAOYSA-N
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Description

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The nitration reaction is usually carried out using nitric acid in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature and pressure control systems to handle the exothermic nature of the nitration reaction

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Substitution reactions often involve nucleophiles such as ammonia or amines, with reaction conditions typically requiring a polar solvent and elevated temperatures.

Major Products Formed

  • Oxidation: : The major product of oxidation is typically the corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: : Substitution reactions can lead to the formation of various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is utilized as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

Medicine

In the medical field, this compound has potential therapeutic applications, particularly in the treatment of diseases that involve oxidative stress and inflammation.

Industry

In industry, this compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group on the pyridine ring plays a crucial role in its reactivity, influencing its ability to bind to and modulate the activity of specific enzymes and receptors.

Comparison with Similar Compounds

2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity profile. Some similar compounds include:

  • 2-Amino-5-nitropyridine

  • 2-Nitropyridine

  • 3-Nitropyridine

These compounds share the nitro group on the pyridine ring but differ in their substituents and overall molecular structure, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3.ClH/c11-5-4-9-7-6(10(12)13)2-1-3-8-7;/h1-3,11H,4-5H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSYUGJENGNIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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